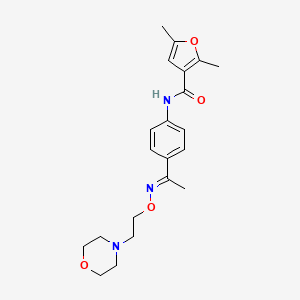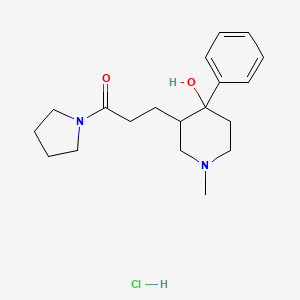
3-(4-Hydroxy-1-methyl-4-phenylpiperidin-3-yl)-1-pyrrolidin-1-ylpropan-1-one;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Hydroxy-1-methyl-4-phenylpiperidin-3-yl)-1-pyrrolidin-1-ylpropan-1-one;hydrochloride is a chemical compound known for its unique structure and properties
Vorbereitungsmethoden
The synthesis of 3-(4-Hydroxy-1-methyl-4-phenylpiperidin-3-yl)-1-pyrrolidin-1-ylpropan-1-one;hydrochloride involves several steps. The synthetic routes typically include the formation of the piperidine ring, followed by the introduction of the hydroxyl and phenyl groups. The final step involves the addition of the pyrrolidine ring and the formation of the hydrochloride salt. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-(4-Hydroxy-1-methyl-4-phenylpiperidin-3-yl)-1-pyrrolidin-1-ylpropan-1-one;hydrochloride has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential effects on cellular processes. In medicine, it is investigated for its potential therapeutic properties. Additionally, this compound is used in various industrial applications, including the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(4-Hydroxy-1-methyl-4-phenylpiperidin-3-yl)-1-pyrrolidin-1-ylpropan-1-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to changes in cellular signaling pathways. These interactions can result in various biological effects, depending on the specific targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 3-(4-Hydroxy-1-methyl-4-phenylpiperidin-3-yl)-1-pyrrolidin-1-ylpropan-1-one;hydrochloride stands out due to its unique structure and properties Similar compounds include other piperidine and pyrrolidine derivatives, which may have different functional groups or substituents
Eigenschaften
CAS-Nummer |
5435-13-2 |
|---|---|
Molekularformel |
C19H29ClN2O2 |
Molekulargewicht |
352.9 g/mol |
IUPAC-Name |
3-(4-hydroxy-1-methyl-4-phenylpiperidin-3-yl)-1-pyrrolidin-1-ylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C19H28N2O2.ClH/c1-20-14-11-19(23,16-7-3-2-4-8-16)17(15-20)9-10-18(22)21-12-5-6-13-21;/h2-4,7-8,17,23H,5-6,9-15H2,1H3;1H |
InChI-Schlüssel |
HRXFHPWWKUSPOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC(C(C1)CCC(=O)N2CCCC2)(C3=CC=CC=C3)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




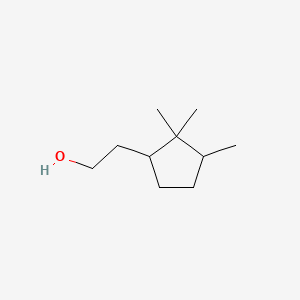
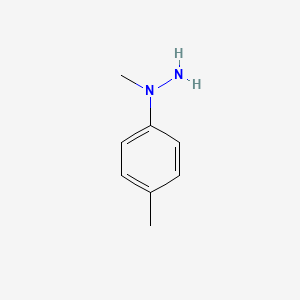

![3-[9-(2-Carboxyethyl)-14-(1-hydroxyethyl)-22,23-bis(methoxycarbonyl)-4,10,15,24-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1,3,5,7,9,11(27),12,14,16,18(25),19,21-dodecaen-5-yl]propanoic acid](/img/structure/B13750924.png)

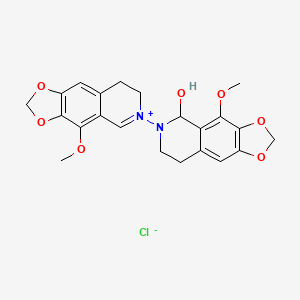


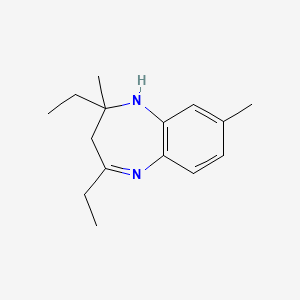
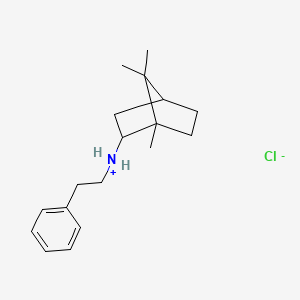
![2,3,4a,8,12b-Pentahydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B13750956.png)
